molecular formula C19H21ClF3N5O2 B610686 SAR405

SAR405

Cat. No.: B610686
M. Wt: 443.8 g/mol
InChI Key: SPDQRCUBFSRAFI-DOMZBBRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SAR405 is a highly selective and potent inhibitor of the phosphatidylinositol 3-kinase class III isoform, also known as PIK3C3 or Vps34. This compound has garnered significant attention due to its ability to inhibit autophagy, a cellular degradation process that is crucial for maintaining cellular homeostasis. This compound has shown promise in various scientific research applications, particularly in cancer research, where it has been used to study the role of autophagy in tumor cell survival and proliferation .

Mechanism of Action

Target of Action

SAR405 is a first-in-class, selective, and ATP-competitive inhibitor of the PI3K class III (PIK3C3) isoform Vps34 . PIK3C3/Vps34 is the lipid kinase component of the class III phosphatidylinositol 3-kinase (PtdIns3K) .

Mode of Action

This compound inhibits the catalytic activity of PIK3C3 . This inhibition disrupts vesicle trafficking from late endosomes to lysosomes . This compound treatment also inhibits autophagy induced either by starvation or by MTOR (mechanistic target of rapamycin) inhibition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is autophagy . Autophagy is a lysosome-dependent mechanism of intracellular degradation that eliminates protein aggregates and damaged organelles . It can be upregulated under stress conditions, allowing cell survival via the degradation and recycling of proteins, carbohydrates, and lipids . This compound’s inhibition of PIK3C3 disrupts this process .

Pharmacokinetics

This compound has been described as a low molecular mass kinase inhibitor of pik3c3 , which suggests it may have favorable pharmacokinetic properties.

Result of Action

The inhibition of PIK3C3 by this compound disrupts vesicle trafficking and inhibits autophagy . This can lead to a dysfunction of lysosomes . Additionally, combining this compound with everolimus, an FDA-approved MTOR inhibitor, results in a significant synergy on the reduction of cell proliferation using renal tumor cells . This indicates a potential therapeutic application for PIK3C3 inhibitors in cancer .

Action Environment

It’s worth noting that the effectiveness of this compound can be enhanced when combined with other agents, such as the mtor inhibitor everolimus .

Biochemical Analysis

Biochemical Properties

SAR405 plays a critical role in biochemical reactions by inhibiting the catalytic activity of PIK3C3/Vps34. This inhibition disrupts vesicle trafficking from late endosomes to lysosomes and prevents the formation of autophagosomes, which are essential for autophagy. This compound interacts with various enzymes, proteins, and biomolecules, including PIK3C3, MTOR (mechanistic target of rapamycin), and other lipid and protein kinases. The nature of these interactions involves binding to the ATP-binding cleft of PIK3C3, thereby inhibiting its kinase activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits autophagy induced by starvation or MTOR inhibition, leading to the accumulation of swollen late endosome-lysosomes and impaired lysosomal function . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the autophagic process. In tumor cells, this compound has been shown to synergize with MTOR inhibitors, resulting in a significant reduction in cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of PIK3C3/Vps34. By binding to the ATP-binding cleft of PIK3C3, this compound prevents the kinase from phosphorylating its substrates, which are essential for vesicle trafficking and autophagosome formation . This inhibition disrupts the autophagic process, leading to the accumulation of autophagic substrates and impaired cellular homeostasis. Additionally, this compound’s interaction with MTOR further enhances its inhibitory effects on autophagy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its inhibitory activity on PIK3C3/Vps34 over extended periods. Long-term treatment with this compound can lead to the accumulation of autophagic substrates and potential cellular toxicity . Studies have shown that this compound’s effects on cellular function can persist even after the compound is removed, indicating its lasting impact on the autophagic process .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits autophagy without causing significant toxicity. At higher doses, the compound can induce adverse effects, including cellular toxicity and impaired organ function . Threshold effects have been observed, where a minimal effective dose is required to achieve significant inhibition of autophagy, while higher doses result in diminishing returns and increased toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to autophagy and vesicle trafficking. By inhibiting PIK3C3/Vps34, this compound disrupts the formation of phosphatidylinositol 3-phosphate (PI3P), a lipid molecule essential for autophagosome formation . This disruption affects the overall metabolic flux and metabolite levels within the cell, leading to altered cellular homeostasis and impaired degradation of cellular components .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . This compound’s distribution is influenced by its binding affinity to PIK3C3/Vps34 and its ability to penetrate cellular membranes . This selective distribution ensures that this compound effectively inhibits autophagy in targeted cells and tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with PIK3C3/Vps34 and other components of the autophagic machinery . The compound’s activity is influenced by its localization to specific compartments, such as late endosomes and lysosomes, where it exerts its inhibitory effects on vesicle trafficking and autophagosome formation . Post-translational modifications and targeting signals may also play a role in directing this compound to its specific subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SAR405 involves several key steps, starting with the preparation of the core pyrimidopyrimidine structure. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

SAR405 primarily undergoes reactions typical of kinase inhibitors, including:

Common Reagents and Conditions

The reactions involving this compound typically require:

Major Products Formed

The primary product formed from reactions involving this compound is the inhibited form of PIK3C3, which leads to the disruption of autophagy and vesicle trafficking pathways .

Scientific Research Applications

SAR405 has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

SAR405 is unique in its high selectivity and potency for PIK3C3 compared to other kinase inhibitors. Similar compounds include:

    3-Methyladenine: A less selective inhibitor of autophagy that targets multiple PI3K isoforms.

    Wortmannin: A broad-spectrum PI3K inhibitor with less specificity for PIK3C3.

    LY294002: Another broad-spectrum PI3K inhibitor with limited selectivity for PIK3C3.

This compound stands out due to its high specificity for PIK3C3, making it a valuable tool for studying autophagy and related cellular processes .

Properties

IUPAC Name

(8S)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDQRCUBFSRAFI-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=CC(=O)N3CC[C@H](N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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